molecular formula C12H16N2O B1468972 1-(3-Aminoazetidin-1-yl)-2-(3-methylphenyl)ethan-1-one CAS No. 1343262-28-1

1-(3-Aminoazetidin-1-yl)-2-(3-methylphenyl)ethan-1-one

Cat. No. B1468972
CAS RN: 1343262-28-1
M. Wt: 204.27 g/mol
InChI Key: QUTUMBLHYXVPDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Aminoazetidin-1-yl)-2-(3-methylphenyl)ethan-1-one, commonly referred to as 3-Aminoazetidine (3-AA), is a heterocyclic compound that has been studied for its potential applications in various scientific fields. It is a highly versatile compound that has been explored for its potential use in the synthesis of various pharmaceuticals, agrochemicals, and other chemicals.

Scientific Research Applications

Synthesis and Characterization of Heterocyclic Compounds

  • Research has demonstrated the use of amino derivatives in the formation of oxazaheterocycles, such as oxazolidin-2-one and morpholin-2,3-dione, through reactions with electrophilic reagents. These findings open avenues for synthesizing complex molecules for pharmaceutical applications (V. Palchikov, 2015).
  • A notable synthesis approach involves the condensation of benzyl piperazine with aryl aldehydes, leading to pyrimidin-2-amine and subsequently yielding isoindoline-1,3-dione derivatives. This method showcases the versatility of amino derivatives in constructing complex molecular structures with potential antibacterial properties (Ram C.Merugu et al., 2010).

Biological Activity and Potential Drug Design Applications

  • Innovative Schiff bases synthesized from amino derivatives have shown significant antibacterial activity, illustrating the potential of these compounds in developing new antibacterial drugs. Particularly, some compounds demonstrated high activity against Staphylococcus aureus and Micrococcus luteus, underscoring their relevance in combating bacterial infections (Ahmed S. M. Al‐Janabi et al., 2020).
  • Another study highlighted the synthesis of 4-thiazolidinones and 2-azetidinones derivatives from chalcone, investigating their antimicrobial activity. These derivatives exhibited promising antibacterial and antifungal properties, suggesting their utility as a novel class of antimicrobial agents (N. Patel & Minesh D. Patel, 2017).

Structural Analysis and Drug Mechanism Exploration

  • A study on the structural and activity relationship of fluoroquinolones introduced m-aminophenyl groups as N-1 substituents, leading to compounds with potent antibacterial activities against both Gram-positive and Gram-negative bacteria. This research provides valuable insights into drug design, emphasizing the importance of molecular structure in enhancing antibacterial efficacy (Y. Kuramoto et al., 2003).

properties

IUPAC Name

1-(3-aminoazetidin-1-yl)-2-(3-methylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O/c1-9-3-2-4-10(5-9)6-12(15)14-7-11(13)8-14/h2-5,11H,6-8,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUTUMBLHYXVPDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)N2CC(C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-Aminoazetidin-1-yl)-2-(3-methylphenyl)ethan-1-one
Reactant of Route 2
Reactant of Route 2
1-(3-Aminoazetidin-1-yl)-2-(3-methylphenyl)ethan-1-one
Reactant of Route 3
Reactant of Route 3
1-(3-Aminoazetidin-1-yl)-2-(3-methylphenyl)ethan-1-one
Reactant of Route 4
Reactant of Route 4
1-(3-Aminoazetidin-1-yl)-2-(3-methylphenyl)ethan-1-one
Reactant of Route 5
Reactant of Route 5
1-(3-Aminoazetidin-1-yl)-2-(3-methylphenyl)ethan-1-one
Reactant of Route 6
1-(3-Aminoazetidin-1-yl)-2-(3-methylphenyl)ethan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.